molecular formula C8H13N3OS B13175416 N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide

N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide

Cat. No.: B13175416
M. Wt: 199.28 g/mol
InChI Key: ZIAIQHVRTJLAKD-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide typically involves the reaction of a thiazole derivative with an appropriate amine. One common method includes the reaction of 2-aminothiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-N-methylamine
  • 2-Phenyl-1-(1,3-thiazol-2-yl)ethylamine
  • 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine

Uniqueness

N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the butanamide group can influence its solubility, reactivity, and interaction with biological targets, differentiating it from other thiazole derivatives.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

N-[4-(aminomethyl)-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C8H13N3OS/c1-2-3-7(12)11-8-10-6(4-9)5-13-8/h5H,2-4,9H2,1H3,(H,10,11,12)

InChI Key

ZIAIQHVRTJLAKD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=CS1)CN

Origin of Product

United States

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